molecular formula C6H7N3O3 B8366258 4-Nitro-1-(oxetan-3-yl)-1H-imidazole

4-Nitro-1-(oxetan-3-yl)-1H-imidazole

Cat. No.: B8366258
M. Wt: 169.14 g/mol
InChI Key: RPNVHWAIMLTTCU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-Nitro-1-(oxetan-3-yl)-1H-imidazole is a nitroimidazole derivative characterized by a nitro group at the 4-position of the imidazole ring and an oxetane substituent at the 1-position. The imidazole scaffold is a nitrogen-containing heterocycle with aromaticity and amphoteric properties, enabling diverse reactivity and biological interactions . The oxetane ring, a four-membered oxygen-containing cyclic ether, enhances metabolic stability and solubility compared to bulkier aromatic substituents, making this compound a promising candidate for pharmaceutical development.

Properties

Molecular Formula

C6H7N3O3

Molecular Weight

169.14 g/mol

IUPAC Name

4-nitro-1-(oxetan-3-yl)imidazole

InChI

InChI=1S/C6H7N3O3/c10-9(11)6-1-8(4-7-6)5-2-12-3-5/h1,4-5H,2-3H2

InChI Key

RPNVHWAIMLTTCU-UHFFFAOYSA-N

Canonical SMILES

C1C(CO1)N2C=C(N=C2)[N+](=O)[O-]

Origin of Product

United States

Comparison with Similar Compounds

Key Observations:

Substituent Impact on Bioactivity: Aryl groups with electron-withdrawing substituents (e.g., -OCF₃, -Cl) in 1-aryl-4-nitroimidazoles enhance anti-trypanosomal activity, achieving efficacy at 25–100 mg/kg doses in murine models . The oxetane group in the target compound may improve solubility and blood-brain barrier penetration, critical for treating CNS-stage trypanosomiasis. Thiophene-containing derivatives () target fungal 14-α demethylase, indicating substituent-directed specificity toward agrochemical applications .

Physicochemical Properties: Oxetane’s smaller ring size (vs. Chloro-hydroxypropyl chains () introduce hydrophilicity but may increase metabolic susceptibility compared to oxetane’s rigid, stable ether linkage .

Synthetic Accessibility :

  • 1-Aryl-4-nitroimidazoles are synthesized via SNAr reactions using NaH/TBAI in DMF , whereas oxetane introduction may require specialized reagents (e.g., oxetane-3-yl triflate) under milder conditions to preserve the nitro group.

Physicochemical and ADME Properties

Property 4-Nitro-1-(oxetan-3-yl)-1H-imidazole 1-Aryl-4-nitroimidazoles 1-(4-Nitrophenyl)-1H-imidazole
LogP (Predicted) ~1.2 (moderate polarity) 2.5–3.8 (lipophilic) ~2.0 (aromatic nitro reduces polarity)
Aqueous Solubility High (oxetane enhances solubility) Low Moderate
Metabolic Stability High (oxetane resists oxidation) Moderate (aryl group oxidation) Low (nitrophenyl susceptible to reduction)

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